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This guide provides an in-depth comparison between the experimentally determined and

computationally predicted properties of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile (CAS

No. 16728-00-0). As a key building block in medicinal chemistry and materials science,

accurate characterization of this molecule is paramount.[1] This document is intended for

researchers, scientists, and drug development professionals, offering objective analysis and

supporting data to bridge the gap between theoretical models and empirical evidence.

The core of modern chemical research lies in the synergy between in silico prediction and

laboratory validation. Computational chemistry allows for high-throughput screening and

prediction of molecular behavior, saving significant time and resources. However, these

predictions are based on approximations and must be anchored by robust experimental data.

This guide will explore the convergence and divergence of these two approaches for the target

molecule, providing insights into the reliability of predictive models and the nuances of

experimental characterization.

I. Physicochemical Properties: A Head-to-Head
Comparison
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The fundamental physical properties of a compound govern its behavior in various systems,

from reaction flasks to biological matrices. Below is a summary of the available experimental

data for 1-(4-Methoxyphenyl)cyclopropanecarbonitrile compared against properties derived

from computational predictions.

Property
Experimental
Value

Predicted
Value

Source
(Experimental)

Source
(Predicted)

Molecular

Formula
C₁₁H₁₁NO C₁₁H₁₁NO [2][3][4] N/A

Molecular Weight 173.21 g/mol 173.21 g/mol [2][3][4] N/A

Boiling Point Not Reported 315.3 ± 35.0 °C N/A [2][4]

Density 1.08 g/cm³ Not Reported [2][4] N/A

Refractive Index 1.5415 - 1.5435 Not Reported [2][4] N/A

LogP Not Determined 1.9 - 2.07 N/A [5][6]

Appearance
Clear colorless to

yellow liquid
N/A [2] N/A

Analysis and Insights:

The comparison highlights a common scenario in the study of non-commodity chemicals: a mix

of empirical and predicted data. While basic identifiers like molecular formula and weight are

definitive, thermophysical properties such as the boiling point are often predicted due to the

experimental complexity of their determination. The predicted boiling point of 315.3 °C

suggests low volatility, consistent with its molecular weight and polar nitrile and ether functional

groups.[2][4] The experimentally listed density and refractive index serve as crucial

benchmarks for verifying sample identity and purity.[2][4] The predicted LogP values hover

around 2.0, indicating moderate lipophilicity, a key parameter in drug design for predicting

membrane permeability and solubility.[5][6]
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The acquisition of chemical data is a systematic process, whether performed on the bench or

on a server. Understanding these workflows is essential for appreciating the origins and

limitations of the data.

A. Standard Experimental Characterization Workflow
The empirical data presented in this guide is typically generated through a well-established

series of laboratory procedures. The primary goal is to confirm the chemical structure and

purity of the synthesized compound and to measure its physical properties.

Synthesis & Purification

Analysis & Characterization

Chemical Synthesis

Purification
(e.g., Column Chromatography)

Structural Confirmation
(NMR, IR, Mass Spec)

Physical Properties
(Density, Refractive Index)
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Standard laboratory workflow for compound characterization.
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Protocol Causality:

Synthesis and Purification: A crude reaction product is never suitable for analysis.

Purification, typically via chromatography, is critical to remove unreacted starting materials,

byproducts, and catalysts. The choice of chromatographic conditions (e.g., solvent system,

stationary phase) is dictated by the polarity of the target molecule, which is inferred from its

structure.

Structural Confirmation: A suite of spectroscopic techniques is used because each provides

a unique piece of the structural puzzle. Mass spectrometry gives the molecular weight,

Infrared (IR) spectroscopy identifies functional groups, and Nuclear Magnetic Resonance

(NMR) spectroscopy reveals the precise connectivity and environment of atoms.

Purity and Physical Properties: Techniques like HPLC are employed to provide a quantitative

measure of purity.[5] Only a confirmed pure sample is used for measuring intrinsic physical

properties like density and refractive index.

B. Computational Prediction Workflow
Predicted properties are generated in silico. The process starts with a 2D or 3D representation

of the molecule, which is then subjected to various computational models and algorithms to

calculate desired properties.
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Typical workflow for in silico property prediction.
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Model Selection: The choice of computational method is critical. For spectroscopic and

electronic properties, quantum mechanical methods like Density Functional Theory (DFT)

are often employed.[7] For physical properties like boiling point or LogP, Quantitative

Structure-Property Relationship (QSPR) models, which are statistically derived from large

datasets of known molecules, are common.

Geometry Optimization: Before any properties can be accurately calculated, the model must

find the lowest energy conformation of the molecule. This "geometry optimization" step is

fundamental to ensuring the subsequent calculations are relevant to the molecule's most

stable state.

Property Calculation: Specific algorithms are then used to calculate each property. For

instance, vibrational frequencies are calculated to predict an IR spectrum, and magnetic

shieldings are calculated to predict NMR chemical shifts using methods like the Gauge-

Independent Atomic Orbital (GIAO) method.[8]

III. Spectroscopic Properties: Bridging Theory and
Experiment
While specific experimental spectra for 1-(4-Methoxyphenyl)cyclopropanecarbonitrile were

not found in the initial search, we can discuss the expected features based on its structure and

compare them with the principles of computational prediction.

Infrared (IR) Spectroscopy
Experimental Approach: A sample is exposed to infrared radiation, and the absorption is

measured as a function of wavenumber. Specific functional groups absorb at characteristic

frequencies. For our target molecule, key expected peaks include:

C≡N (Nitrile): A sharp, medium-intensity peak around 2250-2210 cm⁻¹.

C-O-C (Aryl Ether): Strong absorptions in the 1250-1000 cm⁻¹ region.

Aromatic C=C: Peaks in the 1600-1450 cm⁻¹ region.

sp³ C-H (Cyclopropane & Methoxy): Absorptions just below 3000 cm⁻¹.
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Computational Approach: DFT calculations can simulate the vibrational spectra of molecules.

[7] This involves calculating the vibrational frequencies corresponding to the normal modes

of the molecule. The output is a predicted spectrum of absorption intensity versus

wavenumber. While computationally intensive, this method is invaluable for assigning

specific peaks in a complex experimental spectrum.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Approach: ¹H and ¹³C NMR are the workhorses of structural elucidation.

¹H NMR: We would expect to see distinct signals for the aromatic protons on the

methoxyphenyl group (likely in the 6.8-7.5 ppm range, showing splitting patterns indicative

of para-substitution), a singlet for the methoxy (-OCH₃) protons around 3.8 ppm, and

complex, shielded signals for the cyclopropane ring protons, typically found in the highly

shielded 0.5-1.5 ppm region.[9]

¹³C NMR: Signals would be observed for the nitrile carbon (~120 ppm), the aromatic

carbons (110-160 ppm), the methoxy carbon (~55 ppm), and the highly shielded

cyclopropane carbons.

Computational Approach: As with IR, quantum chemical methods can predict NMR spectra.

[8] The GIAO method is a standard for calculating the isotropic magnetic shielding of each

nucleus, which is then converted into a chemical shift by referencing it against a standard

(e.g., TMS). These predictions are powerful for resolving ambiguities in complex

experimental spectra or for distinguishing between possible isomers.[8]

IV. Conclusion
The analysis of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile demonstrates the

complementary relationship between experimental measurement and computational prediction.

Experimental data for properties like density and refractive index provide a tangible, verifiable

baseline for sample identification.[2][4] Simultaneously, computational models fill in data gaps

(e.g., boiling point, LogP) and provide a theoretical framework for understanding spectroscopic

features that are crucial for structural verification.[2][5][6]

For researchers in drug development and materials science, this dual approach is not just

beneficial but essential. Computational screening can prioritize candidates, while rigorous
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experimental validation ensures that the synthesized materials possess the desired properties

for their intended application. The slight discrepancies often observed between predicted and

experimental values are not failures, but rather opportunities to refine computational models

and deepen our understanding of complex molecular interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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